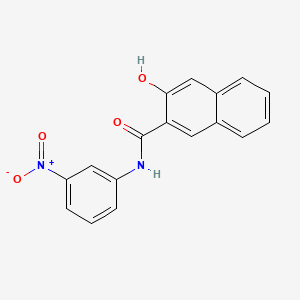

3-Hydroxy-3'-nitro-2-naphthanilide

Descripción

Historical Context and Evolution of Research on Naphthanilide Derivatives

The journey of naphthanilide derivatives is intrinsically linked to the broader history of synthetic dyes, which began in the mid-19th century. unb.cacdnsciencepub.com The era of "post-aniline" dyes, starting in 1856, marked a shift from natural colorants to synthetic alternatives. unb.ca The first azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), were discovered in the 1860s. cdnsciencepub.comyoutube.com This class of compounds quickly gained prominence due to their vibrant colors and versatile synthesis. cdnsciencepub.comjchemrev.com

A significant advancement in azo dye chemistry was the development of "developed dyes," where an insoluble dye is synthesized directly on the fiber. textilelearner.net This innovation set the stage for the introduction of naphthol-based dyeing. In 1911, chemists at K. Oehler Anilin- und Anilinfarbenfabrik Offenbach discovered that 3-hydroxy-2-naphthanilide (Naphthol AS) was an excellent precursor for dyes for wool. wikipedia.org This discovery led to the development of a range of Naphthol AS derivatives, including 3-Hydroxy-3'-nitro-2-naphthanilide, which became commercially significant in the 1930s. mfa.org

The research into naphthanilide derivatives like this compound was driven by the need for dyes with improved fastness properties, particularly for cotton. textilelearner.netblogspot.com The ability to form a water-insoluble pigment within the textile fibers provided superior wash and light fastness compared to earlier dyeing methods. textilelearner.net The systematic study of how different substituents on the anilide ring affect the final color and properties of the dye has been a continuous area of research, leading to a vast palette of shades. slideshare.net

Significance in Organic Synthesis and Applied Chemistry Research

The primary significance of this compound in organic synthesis lies in its role as a coupling component in azo coupling reactions. wikipedia.org This electrophilic aromatic substitution reaction involves the reaction of a diazonium salt (the diazo component) with an activated aromatic compound, in this case, the naphthanilide (the coupling component). wikipedia.org

The synthesis of this compound itself is a condensation reaction between 3-hydroxy-2-naphthoic acid and m-nitroaniline. worlddyevariety.com

In the dyeing process, the textile material is first impregnated with an alkaline solution of this compound. textilelearner.netblogspot.com It is then treated with a solution of a diazotized aromatic amine (a diazonium salt). The coupling reaction occurs in situ, forming a water-insoluble azo pigment that is physically trapped within the fiber matrix. textilelearner.net The presence of the nitro group in the 3'-position of the anilide ring of this compound influences the electronic properties of the molecule, which in turn affects the color of the resulting azo dye. chemball.com

This compound is particularly valued for producing a range of red and bordeaux shades with good fastness properties. blogspot.comchemball.com For instance, when coupled with Fast Red B Base, it produces a vibrant red, and with Fast Bordeaux GP Base, it yields deep bordeaux hues. chemball.com

Beyond textiles, this compound is a crucial intermediate in the manufacture of organic pigments. dyestuffscn.com These pigments find applications in printing inks, paints, and plastics. mfa.org Research in this area focuses on controlling the particle size and crystalline form of the pigment to optimize its color strength, opacity, and durability.

Overview of Key Research Trajectories for Naphthanilide-Based Compounds

The research landscape for naphthanilide-based compounds, including this compound, continues to evolve. While its traditional application in dyes and pigments remains a cornerstone, several other research trajectories have emerged.

One significant area of research is the development of novel pigments with enhanced properties. This includes creating pigments with higher light and weather fastness for demanding applications like automotive coatings. mfa.org

Furthermore, the core naphthanilide structure is being explored as a scaffold for the synthesis of new functional molecules. The reactivity of the aromatic rings and the amide linkage allows for further chemical modifications, leading to compounds with potential applications in materials science and medicinal chemistry. For example, derivatives of naphthanilides are being investigated for their potential as anti-inflammatory agents and in the synthesis of heterocyclic compounds. nih.govnih.govresearchgate.netresearchgate.net Naphthalene (B1677914) derivatives, in general, are also being studied for their use in electronic materials, such as organic light-emitting diodes (OLEDs) and electrochromic materials. mdpi.comnih.govresearchgate.net

There is also growing interest in the environmental aspects of naphthanilide-based dyes. Research is being conducted on the biodegradation of azo dyes containing this compound to address concerns about their environmental persistence. nih.gov Studies have shown that certain microorganisms can cleave the azo bond, leading to the breakdown of the dye molecule. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-16-9-12-5-2-1-4-11(12)8-15(16)17(21)18-13-6-3-7-14(10-13)19(22)23/h1-10,20H,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJSKRBKHCLMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044544 | |

| Record name | 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-65-9 | |

| Record name | 3-Hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-3'-nitro-2-naphthanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cibanaphthol RM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3'-nitro-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-3'-NITRO-2-NAPHTHANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K775B2J7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3 Hydroxy 3 Nitro 2 Naphthanilide

Established Synthetic Routes to 3-Hydroxy-3'-nitro-2-naphthanilide

The most established and widely utilized method for synthesizing this compound is the condensation of a naphthoic acid derivative with a substituted aniline (B41778).

The core of the synthesis is a nucleophilic acyl substitution reaction, forming a stable amide linkage. This pathway is a cornerstone of organic synthesis due to its reliability and versatility.

To facilitate amide bond formation, carboxylic acids are almost always converted into more reactive derivatives. masterorganicchemistry.com Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are common activating agents used for this purpose. commonorganicchemistry.com Their primary function is to convert the carboxylic acid into a highly reactive acyl chloride intermediate. masterorganicchemistry.comcommonorganicchemistry.com

Thionyl Chloride (SOCl₂): This reagent reacts with a carboxylic acid to form an acyl chloride, with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com The conversion of the hydroxyl group into a good leaving group (chlorosulfite ester) is a key step in the mechanism. masterorganicchemistry.com The resulting acyl chloride is much more electrophilic than the original carboxylic acid, making it highly susceptible to nucleophilic attack by the amine (3-nitroaniline). This reaction can be performed as a two-step process, where the acyl chloride is isolated first, or as a more efficient one-pot synthesis where the acyl chloride is generated in situ and reacts immediately with the amine present in the mixture. rsc.orgrsc.org

Oxalyl Chloride ((COCl)₂): Similar to thionyl chloride, oxalyl chloride is highly effective for preparing acyl chlorides from carboxylic acids. commonorganicchemistry.comgoogle.com The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). orgsyn.org The byproducts of this activation are carbon dioxide, carbon monoxide, and hydrogen chloride, which are all gases, simplifying purification. The generated acyl chloride readily undergoes nucleophilic acyl substitution with the amine to form the desired amide. researchgate.net

The selection of an appropriate solvent system and the control of reaction conditions are critical for maximizing the yield and purity of this compound. High-boiling point, aprotic solvents are generally preferred. commonorganicchemistry.comucj.org.ua

Solvent Systems: Solvents such as xylene, toluene, and N-methylpyrrolidone (NMP) are frequently used. google.comucj.org.uagoogle.com The choice of solvent can influence reaction rates and solubility of reactants. For the synthesis of similar naphthanilides, ortho-xylene and ortho-chlorotoluene, with boiling points of 146°C and 156°C respectively, have been shown to provide high yields of the target product. ucj.org.ua

Reaction Conditions: The condensation is typically carried out at elevated temperatures, often at the reflux temperature of the solvent, to drive the reaction to completion. google.comucj.org.ua Temperatures below 146°C may result in slow reaction rates, while temperatures exceeding 156°C can lead to the formation of impurities. ucj.org.ua A base, such as sodium carbonate or triethylamine, is often added to the reaction mixture to neutralize the acidic byproduct (HCl) generated during the activation step, which prevents the protonation of the amine and drives the equilibrium towards product formation. commonorganicchemistry.comgoogle.com

| Parameter | Typical Condition | Rationale/Purpose | Reference |

|---|---|---|---|

| Activating Agent | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Converts the carboxylic acid to a more reactive acyl chloride intermediate. | masterorganicchemistry.comcommonorganicchemistry.com |

| Solvent | Xylene, Toluene, N-Methylpyrrolidone (NMP), Dimethylacetamide (DMAC) | Provides a reaction medium with appropriate boiling point and solubility for reactants. | google.comucj.org.uagoogle.com |

| Temperature | Elevated (e.g., 146-156°C) | Increases reaction rate; optimal range minimizes impurity formation. | ucj.org.ua |

| Base | Sodium Carbonate, Triethylamine | Neutralizes HCl byproduct, preventing amine protonation and driving the reaction forward. | commonorganicchemistry.comgoogle.comgoogle.com |

While traditional batch processing is well-established, modern chemical manufacturing emphasizes processes that are safer, more reproducible, and more easily scalable. For naphthanilide production, this includes exploring advanced reactor technologies.

Flow chemistry represents a significant innovation in chemical synthesis, moving from traditional batch reactors to continuous-flow systems. youtube.com In this technique, reactants are continuously pumped through a network of tubes or channels where they mix and react. youtube.com

This approach offers several advantages for amide synthesis:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is particularly beneficial when working with highly reactive intermediates like acyl chlorides.

Superior Heat Transfer: The high surface-area-to-volume ratio allows for precise and efficient temperature control, preventing hot spots and reducing the formation of thermal degradation byproducts. youtube.com

Improved Reproducibility: Automated control over parameters like flow rate, stoichiometry, and temperature leads to highly consistent product quality between runs. youtube.com

By establishing the reaction kinetics in a batch mode, the process can be transferred to a continuous flow reactor, enabling safer, more efficient, and scalable production of naphthanilides. youtube.com

Modern Synthetic Innovations and Scalability in Naphthanilide Production

Influence of Hydroxyl and Nitro Functional Groups on Molecular Reactivity

The reactivity of this compound is a direct consequence of its constituent functional groups. quora.comdoubtnut.com

The hydroxyl (-OH) group on the naphthalene (B1677914) ring is a powerful electron-donating group through resonance (+R effect). quora.com It increases the electron density of the aromatic system, thereby "activating" the ring for electrophilic substitution reactions like the previously discussed azo coupling. quora.com This activation is most pronounced at the ortho and para positions relative to the hydroxyl group.

Conversely, the nitro (-NO₂) group on the aniline ring is a strong electron-withdrawing group due to both inductive (-I) and resonance (-R) effects. quora.comdoubtnut.com This effect deactivates the aniline ring, making it significantly less susceptible to electrophilic attack. quora.com Should an electrophilic substitution occur on this ring, the nitro group would direct the incoming group to the meta position. quora.com

Furthermore, these functional groups can engage in more subtle interactions. Studies on analogous systems, such as substituted N-acylhydrazones and salicylaldehydes, have shown that electron-withdrawing groups like -NO₂ can strengthen intramolecular hydrogen bonds involving a nearby phenolic hydroxyl group. beilstein-journals.orgnih.gov This suggests a potential intramolecular hydrogen bond between the amide proton (N-H) and the hydroxyl oxygen (-OH) in this compound, the strength of which could be modulated by the remote nitro group. The presence of the electron-withdrawing nitro group can also increase the acidity of the phenolic hydroxyl group. beilstein-journals.org

Reduction of Nitro Groups within the Naphthanilide Structure

The nitro group on the aniline portion of the molecule can be readily reduced to a primary amine (-NH₂), yielding 3-amino-3'-hydroxy-2-naphthanilide. This transformation is a common and important reaction in organic synthesis, as aromatic amines are versatile precursors for many other compounds, including dyes and pharmaceuticals. jsynthchem.com

A variety of reagents and methods can be employed for the reduction of aromatic nitro compounds, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com

Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Method | Description | Selectivity Notes |

| Catalytic Hydrogenation (H₂/Pd-C) | A widely used and often preferred method for both aromatic and aliphatic nitro groups. commonorganicchemistry.com | Highly efficient but can also reduce other functional groups like alkenes or alkynes. |

| Catalytic Hydrogenation (H₂/Raney Ni) | An effective alternative to Pd/C, particularly when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com | Similar reactivity to Pd/C for many groups. |

| Iron (Fe) in Acidic Media | A classic and mild method that is often tolerant of other reducible functional groups. commonorganicchemistry.com | Useful for selective reductions in complex molecules. |

| Tin(II) Chloride (SnCl₂) | Provides a mild reduction of nitro groups to amines and is compatible with many other functional groups. commonorganicchemistry.com | A common laboratory-scale method. |

| Sodium Sulfide (Na₂S) | Useful when hydrogenation or highly acidic conditions are not suitable for the substrate. commonorganicchemistry.com | Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) / Ni(PPh₃)₄ | NaBH₄ alone does not typically reduce nitro groups but its reactivity is enhanced by a transition metal catalyst. jsynthchem.com | Offers a milder alternative to reagents like LiAlH₄. jsynthchem.com |

Note: Lithium aluminum hydride (LiAlH₄) is generally avoided for the reduction of aromatic nitro compounds to amines as it tends to produce azo compounds as the major product. commonorganicchemistry.com

Electrophilic and Conjugative Interactions in Nitroaromatic Systems Pertaining to Naphthanilides

The electronic landscape of this compound is defined by the opposing electronic effects of its key substituents. The nitro group exerts a strong electron-withdrawing effect on the aniline ring. This deactivation arises from the combination of the inductive pull of the electronegative nitrogen and oxygen atoms and the powerful conjugative (resonance) effect, which delocalizes the pi-electrons of the ring onto the nitro group. doubtnut.com This significantly reduces the ring's nucleophilicity, making it resistant to electrophilic attack. quora.com

In stark contrast, the hydroxyl group on the separate naphthalene ring system acts as a potent electron-donating group. Through conjugation, a lone pair of electrons from the oxygen atom is delocalized into the naphthalene pi-system, greatly enhancing its electron density and nucleophilicity. This activation is fundamental to its role as a coupling component in dye synthesis.

Derivatives of 3 Hydroxy 3 Nitro 2 Naphthanilide and Their Synthesis

Synthesis of Azo Dye and Organic Pigment Derivatives

The most prominent application of 3-Hydroxy-3'-nitro-2-naphthanilide is in the production of azo colorants. These synthetic compounds are characterized by the presence of an azo group (-N=N-) that connects two aromatic rings, forming an extended conjugated system responsible for their color. byjus.com

The synthesis of azo dyes from this compound follows a two-step process: diazotization and coupling. byjus.comsmolecule.com

Diazotization: This initial step involves the treatment of a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). byjus.combiotechjournal.in This reaction converts the amino group into a highly reactive diazonium salt. The general reaction is: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O Where 'Ar' represents an aromatic group and 'X' is an anion.

Coupling: The resulting diazonium salt then acts as an electrophile and reacts with a coupling component, in this case, this compound. smolecule.comresearchgate.net The naphthanilide is typically dissolved in an alkaline solution, such as aqueous sodium hydroxide, to activate the molecule for electrophilic attack. cuhk.edu.hk The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the naphthanilide, leading to the formation of the azo dye. smolecule.com

The color of the resulting azo dye is highly dependent on the chemical structure of both the diazo component (the aromatic amine) and the coupling component (this compound). cuhk.edu.hk By systematically altering the substituents on the aromatic rings, a wide spectrum of colors can be achieved.

Substituents on the aromatic rings of the diazo component can significantly influence the electronic properties of the entire molecule, thereby affecting its light-absorbing characteristics. Electron-donating or electron-withdrawing groups can shift the absorption maximum to longer or shorter wavelengths, resulting in a change of color. This principle allows for the fine-tuning of the colorimetric properties of the final pigment.

| Pigment | Hue | Key Structural Feature |

| C.I. Pigment Red 31 | Bluish-Red | Diazo component: N-(3-amino-4-methoxyphenyl)benzamide. smolecule.comdyestuffintermediates.com |

| C.I. Pigment Red 22 | Bright Red | Different diazo and coupling components. |

| C.I. Pigment Red 23 | Scarlet Red | Different diazo and coupling components. |

This table illustrates how variations in the diazo component, when coupled with a naphthanilide, can produce a range of red pigments.

A notable example of a pigment derived from this compound is C.I. Pigment Red 31 (C.I. 12360). smolecule.comdyestuffintermediates.com This bluish-red pigment is valued for its excellent lightfastness and thermal stability, making it suitable for applications in rubber, plastics, and coatings. smolecule.comsypigment.com

The synthesis of C.I. Pigment Red 31 involves the diazotization of N-(3-amino-4-methoxyphenyl)benzamide, also known as Red Base KD. smolecule.comdyestuffintermediates.com The resulting diazonium salt is then coupled with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthalenecarboxamide (Naphthol AS-BS). smolecule.com This specific combination of diazo and coupling components yields the characteristic bluish-red hue of Pigment Red 31. sypigment.com

Other Functionalized Naphthanilide Derivatives

Beyond its use in azo dyes, the this compound core can be modified through various other chemical reactions to produce a range of functionalized derivatives.

Research has explored the electrophilic substitution reactions of nitration, nitrosation, and halogenation on naphthanilide-type structures. researchgate.net These reactions introduce nitro (-NO₂), nitroso (-NO), or halogen (-X) groups onto the aromatic core, which can serve as synthetic handles for further derivatization or to modulate the electronic and biological properties of the molecule. For instance, studies on related 3-hydroxy-2-naphthoic acid hydrazide derivatives have shown that nitration, nitrosation, and bromination can lead to compounds with interesting antibacterial activities. researchgate.net

Isothiocyanates (R-N=C=S) are a class of compounds known for their biological activity and as versatile synthetic intermediates. rsc.org The synthesis of isothiocyanate derivatives from primary amines is a well-established field. rsc.orgnih.gov This methodology can be applied to amino-functionalized naphthanilide precursors to create novel isothiocyanate derivatives.

The general synthesis involves reacting a primary amine with a desulfurizing agent in the presence of carbon disulfide. nih.gov A common "one-pot," two-step procedure involves the formation of a dithiocarbamate (B8719985) intermediate, which is then treated with a desulfurizing reagent to yield the isothiocyanate. nih.gov These reactions can be optimized using various bases and solvents, and in some cases, are accelerated by microwave irradiation. nih.gov The resulting isothiocyanate-functionalized naphthanilides could be explored for a range of applications, leveraging the known properties of the isothiocyanate group.

Advanced Synthetic Strategies for Functional Library Generation

The creation of a functional library of this compound derivatives necessitates a departure from traditional, one-at-a-time synthesis. Instead, high-throughput and diversity-oriented approaches are employed to systematically explore the chemical space around the core scaffold. These strategies are designed to be efficient, scalable, and adaptable to automation.

Parallel Synthesis in Solution-Phase:

A prevalent strategy for generating a focused library of closely related analogues is parallel solution-phase synthesis. This technique involves the simultaneous reaction of a common intermediate with a diverse set of building blocks in a spatially segregated manner, typically in multi-well plates. For the synthesis of a this compound library, 3-hydroxy-2-naphthoic acid serves as the common precursor. This acid can be converted to a more reactive species, such as an acid chloride or an activated ester, and then reacted with a library of different anilines.

The choice of coupling agent is critical for ensuring high yields and purity across the library. Modern peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), are highly effective for amide bond formation under mild conditions. nih.gov

A hypothetical library generated using this approach is illustrated in the table below, where various substituted anilines are reacted with 3-hydroxy-2-naphthoic acid.

| Anilina | Resulting Naphthanilide Derivative |

| 3-Nitroaniline | This compound |

| 4-Chloroaniline | 3'-Chloro-3-hydroxy-2-naphthanilide |

| 3-Methoxyaniline | 3-Hydroxy-3'-methoxy-2-naphthanilide |

| 4-Fluoroaniline | 4'-Fluoro-3-hydroxy-2-naphthanilide |

| 3,5-Dichloroaniline | 3',5'-Dichloro-3-hydroxy-2-naphthanilide |

Solid-Phase Synthesis:

For the generation of larger and more diverse libraries, solid-phase synthesis offers significant advantages in terms of purification and automation. In this approach, one of the starting materials is covalently attached to an insoluble polymer support (resin). Subsequent reactions are carried out, and excess reagents and by-products are simply washed away.

A possible solid-phase strategy for a this compound library could involve anchoring 3-hydroxy-2-naphthoic acid to a suitable resin via its hydroxyl group. The carboxylic acid would then be available for coupling with a library of anilines. Alternatively, a set of anilines could be attached to the resin, followed by reaction with activated 3-hydroxy-2-naphthoic acid. After the final reaction step, the desired naphthanilide derivatives are cleaved from the resin.

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are exceptionally powerful tools for generating molecular diversity. The Ugi four-component reaction (U-4CR) is a prime example and is highly applicable to the synthesis of amide-containing libraries. nih.govresearchgate.net

A library of this compound analogues could be envisioned through a Ugi reaction where 3-hydroxy-2-naphthoic acid serves as the carboxylic acid component. By varying the other three components—an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide—a vast array of complex, peptide-like structures with the naphthanilide core can be rapidly assembled. This approach introduces multiple points of diversity in a single, efficient step.

The general scheme for such a Ugi-based library synthesis is as follows:

Carboxylic Acid: 3-Hydroxy-2-naphthoic acid

Amine: A library of primary amines (e.g., substituted anilines, aliphatic amines)

Carbonyl: A library of aldehydes and ketones

Isocyanide: A library of isocyanides

The resulting products would be α-acylamino carboxamides, representing a significant expansion of the chemical space around the initial lead structure.

The following table provides a glimpse into the potential diversity achievable with a Ugi-based approach.

| Amine | Carbonyl | Isocyanide | Resulting Ugi Product Core Structure |

| 3-Nitroaniline | Formaldehyde | tert-Butyl isocyanide | N-(3-Nitrophenyl)-2-((3-hydroxy-2-naphthoyl)amino)acetamide derivative |

| Aniline (B41778) | Benzaldehyde | Cyclohexyl isocyanide | N-Phenyl-2-((3-hydroxy-2-naphthoyl)amino)-2-phenylacetamide derivative |

| Benzylamine | Acetone | Benzyl isocyanide | N-Benzyl-2-((3-hydroxy-2-naphthoyl)amino)-2-methylpropanamide derivative |

These advanced synthetic strategies underscore the shift in modern chemistry towards the systematic exploration of chemical diversity. By employing parallel synthesis, solid-phase techniques, and powerful multicomponent reactions, researchers can efficiently generate extensive libraries of this compound derivatives. The subsequent screening of these libraries can accelerate the discovery of new materials and therapeutic agents with optimized properties.

Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of 3-Hydroxy-3'-nitro-2-naphthanilide, providing the means to separate it from starting materials, by-products, and other impurities, as well as to accurately assess its purity. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the predominant techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Methodologies for Naphthanilide Analysis

HPLC is a cornerstone technique for the analysis of naphthanilide compounds, including this compound. Commercial suppliers of this compound often cite HPLC as the method for purity verification, with purities typically exceeding 95% being reported. tcichemicals.com The development of a successful HPLC method involves the careful selection and optimization of several parameters to achieve the desired separation and resolution.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to non-polar compounds like this compound. The optimization of RP-HPLC conditions is a critical step to ensure accurate and reproducible results.

Key Optimization Parameters:

| Parameter | Considerations for this compound | General Principles |

| Stationary Phase | A C18 column is a common choice for naphthanilide derivatives due to its hydrophobic nature, which provides good retention for the aromatic structure. | The choice of stationary phase (e.g., C18, C8) depends on the hydrophobicity of the analyte. Longer alkyl chains provide greater retention for non-polar compounds. |

| Mobile Phase | A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The ratio of these components is adjusted to achieve optimal retention and separation. For instance, a gradient elution starting with a higher aqueous content and gradually increasing the organic solvent percentage can effectively separate compounds with a range of polarities. | The organic modifier (e.g., acetonitrile, methanol) strength and the pH of the aqueous phase are key to controlling retention and selectivity. Acetonitrile is often preferred for its lower UV cutoff and viscosity. sigmaaldrich.com |

| pH of Mobile Phase | The phenolic hydroxyl group and the nitro group on the this compound molecule can exhibit different protonation states depending on the pH. Operating at a low pH (e.g., using formic acid or trifluoroacetic acid) can suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times. sigmaaldrich.com | Controlling the pH of the mobile phase is crucial for ionizable compounds to ensure consistent retention and peak shape. |

| Flow Rate and Temperature | A flow rate of around 1.0 mL/min is standard for many analytical HPLC applications. Adjusting the column temperature can also influence selectivity and analysis time. | Higher flow rates can reduce analysis time but may lead to increased backpressure. Elevated temperatures can decrease viscosity and improve efficiency. |

This table is based on general HPLC optimization principles and their application to a compound with the structural features of this compound.

For unequivocal identification and structural elucidation, coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique. However, not all HPLC conditions are amenable to MS detection.

To ensure MS compatibility, volatile buffers and mobile phase additives must be used. Non-volatile salts like phosphate (B84403) buffers, which are common in UV-based HPLC, can contaminate the MS ion source.

MS-Compatible Mobile Phase Components:

| Component | Recommended for MS | Rationale |

| Acids | Formic acid, Acetic acid | These are volatile and effectively protonate analytes for positive ion mode ESI-MS without causing source contamination. |

| Bases | Ammonium hydroxide, Ammonium formate, Ammonium acetate | These are volatile and suitable for negative ion mode ESI-MS. |

| Solvents | Acetonitrile, Methanol, Water (high purity) | These are standard volatile solvents for reverse-phase LC-MS. |

This table outlines common volatile components used to make HPLC methods compatible with mass spectrometry detection.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.

For a compound like this compound, UPLC can offer significantly shorter analysis times, which is highly advantageous in high-throughput screening or reaction monitoring. The principles of method development for UPLC are similar to HPLC, but with a greater emphasis on minimizing system volume to fully realize the benefits of the smaller particle technology.

When a high-purity sample of this compound is required for further research, such as for use as an analytical standard or for biological testing, preparative HPLC is employed. This technique is a scaled-up version of analytical HPLC, designed to isolate and purify larger quantities of a compound.

The transition from an analytical to a preparative method involves increasing the column diameter and loading capacity. The mobile phase composition and gradient profile developed at the analytical scale are generally transferable, with adjustments to the flow rate to maintain a similar linear velocity. The goal is to maximize throughput while maintaining the required purity of the collected fractions.

Spectroscopic Investigations for Structural Elucidation and Electronic Properties

Spectroscopic techniques are indispensable for the detailed characterization of this compound, providing crucial information about its molecular structure and electronic transitions. While specific, detailed published spectra for this exact compound are not widely available in the public domain, the expected spectral features can be inferred from its chemical structure and data for analogous compounds.

Summary of Expected Spectroscopic Data:

| Technique | Expected Observations for this compound | Information Provided |

| ¹H NMR | A complex pattern of signals in the aromatic region (approx. 7.0-9.0 ppm). A broad singlet for the phenolic -OH proton and another for the amide -NH proton, the positions of which can be concentration and solvent dependent. | Provides information on the number and connectivity of hydrogen atoms in the molecule. |

| ¹³C NMR | Multiple signals in the aromatic region (approx. 110-160 ppm). A signal for the carbonyl carbon of the amide group (approx. 160-170 ppm). | Reveals the number and chemical environment of the carbon atoms in the molecule. |

| FTIR | Characteristic absorption bands for O-H stretching (broad, ~3400-3200 cm⁻¹), N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), N-O stretching of the nitro group (~1530 and 1350 cm⁻¹), and C=C stretching of the aromatic rings (~1600-1450 cm⁻¹). | Identifies the functional groups present in the molecule. |

| UV-Vis | Absorption maxima in the UV-visible region corresponding to π-π* and n-π* electronic transitions within the conjugated aromatic system, influenced by the hydroxyl, amide, and nitro substituents. | Provides information about the electronic structure and conjugation within the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₇H₁₂N₂O₄, Monoisotopic Mass: 308.08 g/mol ). Fragmentation patterns can provide further structural information. | Determines the molecular weight and can help in confirming the molecular formula and structure through fragmentation analysis. |

This table summarizes the anticipated spectroscopic features of this compound based on its known chemical structure and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Confirmation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and stereochemistry.

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for each unique proton in the molecule. The aromatic protons on the naphthalene (B1677914) and nitrobenzene (B124822) rings would appear as a series of multiplets in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The chemical shifts of these protons are influenced by the electron-withdrawing and electron-donating groups present in their vicinity. The proton of the hydroxyl group and the proton of the amide linkage would likely appear as broad singlets, and their chemical shifts could be sensitive to the solvent used and the concentration of the sample.

Similarly, a ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. The carbon atoms of the aromatic rings would resonate in the 110-160 ppm range, while the carbonyl carbon of the amide group would be found further downfield, typically above 160 ppm.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | Ar-OH |

| ~9.8 | s | 1H | -NH - |

| 7.2 - 8.5 | m | 10H | Aromatic Protons |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C =O (Amide) |

| 110 - 150 | Aromatic C |

Note: The data in these tables is hypothetical and serves to illustrate the expected NMR analysis. Actual chemical shifts may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Solvatochromic Studies and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. For a chromophoric compound like this compound, which contains extensive conjugation and nitro groups, UV-Vis spectroscopy is particularly informative. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO), and the wavelength of maximum absorption (λmax) provides insight into the energy gap between these orbitals.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* transitions within the aromatic systems. The presence of the nitro group, a strong electron-withdrawing group, can lead to intramolecular charge transfer (ICT) transitions, which are often sensitive to the polarity of the solvent.

This sensitivity to the solvent environment is known as solvatochromism. By measuring the UV-Vis spectra in a range of solvents with varying polarities, it is possible to study how the solvent stabilizes the ground and excited states of the molecule differently. For instance, a polar solvent might stabilize a more polar excited state to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the λmax. Conversely, if the ground state is more stabilized, a blue shift (hypsochromic shift) may be observed.

While specific experimental UV-Vis data for this compound across a range of solvents is not widely reported, the following table illustrates the type of data that would be collected in a solvatochromic study.

Hypothetical UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

| Solvent | Polarity Index | λmax 1 (nm) | λmax 2 (nm) |

| Hexane | 0.1 | ~320 | ~380 |

| Toluene | 2.4 | ~325 | ~385 |

| Dichloromethane | 3.1 | ~330 | ~395 |

| Acetone | 5.1 | ~335 | ~405 |

| Ethanol | 5.2 | ~340 | ~410 |

| Methanol | 6.6 | ~342 | ~415 |

| Acetonitrile | 5.8 | ~338 | ~408 |

| Dimethyl sulfoxide (B87167) (DMSO) | 7.2 | ~345 | ~420 |

Note: The λmax values in this table are hypothetical and intended to illustrate the expected solvatochromic trend. Actual values may differ.

The study of these electronic transitions and solvatochromic behavior is crucial for applications where the color and electronic properties of the compound are important, such as in the development of dyes and functional materials.

Advanced Analytical Techniques for Complex Naphthanilide Mixtures

In chemical synthesis and industrial production, it is common to encounter complex mixtures containing the desired product along with starting materials, by-products, and other impurities. The analysis of such mixtures requires advanced analytical techniques that can separate, identify, and quantify the individual components. For complex mixtures containing this compound and other related naphthanilide derivatives, hyphenated chromatographic techniques are particularly powerful.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), often denoted as HPLC-MS or LC-MS, is a cornerstone for the analysis of such non-volatile and thermally labile compounds. In this technique, the mixture is first injected into an HPLC system, where the components are separated based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture).

Following separation by HPLC, the individual components are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of organic molecules. nih.gov For a molecule like 3-Hydroxy-3'-nitro-2-naphthanilide, DFT calculations can provide deep insights into its fundamental characteristics. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G** or M06-2X/Def2TZVP, to solve the Schrödinger equation in a computationally efficient manner. nih.govmdpi.com

Theoretical studies can determine the optimized molecular geometry, describing bond lengths and angles for the molecule's most stable conformation. nih.gov Furthermore, DFT allows for the prediction of vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra to confirm the molecular structure. For instance, characteristic stretching vibrations for the C=O, N-H, and NO2 groups can be calculated and compared with experimental data. researchgate.net

A key aspect of DFT in reactivity prediction is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates high polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). For this compound, the oxygen atoms of the hydroxyl, carbonyl, and nitro groups would be expected to be electron-rich sites, while the hydrogen atoms would be electron-poor. nih.gov

Investigation of Tautomeric Equilibria in Related Azo Dye Systems

This compound is a coupling component used to produce azoic dyes. Azo dyes derived from naphthol precursors can exist in two tautomeric forms: the azo form and the hydrazone form. uochb.cznih.gov This azo-hydrazone tautomerism is a crucial phenomenon as the two forms possess different colors, stabilities, and physicochemical properties. nih.govmdpi.com

The equilibrium between these two forms can be influenced by several factors, including the chemical structure (e.g., substituents), solvent polarity, and temperature. nih.gov The presence of a nitro group, as in derivatives of this compound, can significantly affect the tautomeric balance. Studies on related systems have shown that electron-withdrawing groups like the nitro group tend to shift the equilibrium toward the more stable keto-hydrazone form. unifr.ch

| Tautomeric Form | Key Structural Feature | General Properties |

| Azo (enol-azo) | -N=N- double bond | Typically less stable, absorbs at shorter wavelengths (hypsochromic shift). |

| Hydrazone (keto-hydrazone) | >C=N-NH- single bond | Often more stable, features a longer conjugated system, absorbs at longer wavelengths (bathochromic shift). nih.gov |

Computational methods, particularly DFT, are instrumental in studying this tautomerism. rsc.org Theoretical calculations can predict the relative energies and Gibbs free energies of the different tautomers, allowing researchers to determine the predominant form under various conditions. nih.gov For example, functionals like M06-2X have been shown to reliably predict the tautomeric state in azo dyes. mdpi.comnih.gov These theoretical predictions can be validated by experimental techniques such as NMR spectroscopy. unifr.chrsc.org

Structure-Activity Relationship (SAR) Modeling and Design for Naphthanilide Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net For naphthanilide derivatives, SAR studies have been crucial in identifying key structural features responsible for their therapeutic effects.

A notable study on substituted 1-hydroxy-2-naphthanilides investigated their cestodicidal (anti-tapeworm) activity. Researchers synthesized a series of compounds by introducing different substituents onto the aniline (B41778) ring. The study found that the nature and position of these substituents significantly impacted the compounds' efficacy against Hymenolepis nana infection in animal models. nih.gov

Similarly, research on structurally related 3-hydroxy-2-naphthoic acid hydrazide derivatives has revealed their potential as antimicrobial, antioxidant, and anti-inflammatory agents. nih.govresearchgate.net These studies underscore the importance of the naphthanilide scaffold as a pharmacophore and highlight how structural modifications can tune biological activity.

| Structural Modification | Observed Biological Activity | Reference |

| Introduction of various substituents on the aniline ring of 1-hydroxy-2-naphthanilides. | Modulation of cestodicidal activity. | nih.gov |

| Synthesis of thiazolidinone derivatives from 3-hydroxy-2-naphthoic acid hydrazide. | Antimicrobial, antioxidant, and anti-inflammatory activities. | nih.gov |

| Coupling of 3-hydroxy-2-naphthoic acid hydrazide derivatives with diazonium salts. | Antibacterial activity. | researchgate.net |

| General modifications to substitution patterns on naphthalimide derivatives. | Modulation of anticancer activity. | nih.govresearchgate.netrjraap.com |

These SAR studies provide a blueprint for the rational design of new, more potent naphthanilide derivatives for various therapeutic applications.

Molecular Docking and Dynamics Simulations for Biological Interactions

To understand how a compound exerts its biological effect at a molecular level, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods model the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme.

Molecular docking studies on derivatives of 3-hydroxy-2-naphthamide (B1585262) have been performed to elucidate their mechanism of action. For example, in a study evaluating their anti-inflammatory, antimicrobial, and antioxidant potential, docking was used to predict how the synthesized compounds would bind to the active sites of their respective protein targets. The results revealed that the binding was stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net

These in silico studies are invaluable as they can:

Predict the binding affinity and orientation of a ligand within a receptor's active site.

Identify key amino acid residues involved in the interaction.

Provide a rationale for the observed biological activity. researchgate.net

Guide the design of new derivatives with improved binding and, consequently, enhanced potency.

For instance, docking of nitro-substituted benzamide (B126) derivatives into the active site of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammation, showed that the number and orientation of the nitro groups were critical for efficient binding. researchgate.net Such insights are crucial for optimizing lead compounds in drug discovery.

Biological Activity and Medicinal Chemistry Research

Antimicrobial Efficacy Investigations of Naphthanilide Compounds

Naphthanilide derivatives have been the subject of numerous studies investigating their effectiveness against a range of microbial pathogens.

Studies against Bacterial Strains

Research into the antibacterial properties of naphthanilide and related structures has shown activity against both Gram-positive and Gram-negative bacteria. For instance, studies on various derivatives have demonstrated inhibitory effects against clinically relevant strains such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and Enterococcus faecalis. frontiersin.orgnih.gov Some derivatives have also been tested against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. tubitak.gov.tr

While specific data on the antibacterial activity of 3-Hydroxy-3'-nitro-2-naphthanilide is not extensively detailed in the available literature, the general activity of the naphthanilide class suggests its potential for further investigation. The structural modifications, such as the nitro group on the anilide ring, can significantly influence the biological activity.

Table 1: Antibacterial Activity of Related Naphthanilide Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity/Observation |

|---|---|---|

| Naphthyl derived bis-(3-hydroxy-4-pyridinonate) copper(II) complexes | Staphylococcus aureus (MRSA), Enterococcus faecalis (VRE) | Shows high antibacterial activity, particularly against Gram-positive bacteria. nih.gov |

| Juglone/naphthazarin derivatives | Methicillin-susceptible S. aureus (MSSA), MRSA, E. coli, P. aeruginosa | Promising activity against MSSA and good efficacy against MRSA strains. frontiersin.org |

Antifungal Activity Evaluations

The antifungal potential of compounds structurally related to this compound has also been a focus of research. Studies have explored the efficacy of various derivatives against fungal pathogens like Candida albicans. tubitak.gov.trnih.gov For example, certain 3-hydroxy-pyran-2-carboxamide derivatives have been synthesized and evaluated for their antifungal properties, with some showing activity against C. albicans. tubitak.gov.tr The presence of a hydroxyl group and an amide linkage, as seen in this compound, is a common feature in many biologically active molecules.

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which naphthanilide compounds exert their antimicrobial effects are still under investigation, but several modes of action have been proposed. One suggested mechanism is the disruption of the cell membrane , leading to leakage of cellular contents and ultimately cell death. Another proposed mechanism is metabolic interference , where the compounds may inhibit essential metabolic pathways within the microbial cell. For instance, some metal-based compounds are thought to work by mimicking essential metals like iron, thereby disrupting iron-dependent biological processes in pathogens. nih.gov The nitro group, present in this compound, is a feature in some antimicrobial agents and may contribute to its mechanism of action, potentially through the generation of reactive oxygen species or by interfering with microbial redox systems.

Enzyme Inhibition Studies and Potential in Drug Development

Enzyme inhibition is a key strategy in the development of new therapeutic agents. While specific enzyme inhibition studies for this compound are not widely reported, related compounds have been investigated for their ability to inhibit various enzymes. The structural motifs present in this compound, such as the naphthalene (B1677914) ring and the anilide group, are found in various enzyme inhibitors. The potential for this class of compounds to serve as scaffolds for the design of new enzyme inhibitors makes them attractive for drug development.

Antiparasitic and Cestodicidal Activity Research

Beyond bacteria and fungi, some naphthanilide-related compounds have been explored for their activity against parasites, particularly cestodes (tapeworms).

Efficacy against Cestode Infections in Animal Models

Research has demonstrated the efficacy of certain compounds against cestode infections like Hymenolepis nana in animal models. nih.govscielo.brnih.gov For instance, studies have evaluated the in vivo cestocidal activity of various natural and synthetic compounds, showing a reduction in worm burden in infected mice. nih.gov While direct studies on this compound are lacking, the known antiparasitic activity of structurally similar compounds suggests that it could be a candidate for similar investigations.

Table 2: Research on Cestodicidal Activity against Hymenolepis nana

| Treatment/Compound | Model | Key Findings |

|---|---|---|

| Praziquantel | In vivo (mice) | Effective in eliminating worms. cirad.fr |

| Artemisia absinthium extract | In vitro and in vivo (mice) | Induced worm paralysis and death; significant reduction in egg count and worm burden. nih.gov |

| 13²-Hydroxy-(13²-S)-pheophytin a (from Leucaena leucocephala) | In vivo (mice) | Significantly decreased the number of worms. nih.gov |

Antitubercular Activity Research

Research into the antitubercular properties of this compound is still in a nascent stage. While various naphthol-based and nitro-containing compounds have been investigated for their activity against Mycobacterium tuberculosis, specific studies focusing on this compound are not extensively documented in peer-reviewed journals. nih.gov The presence of both the naphthyl and a nitro functional group, moieties that are found in other compounds with demonstrated antitubercular effects, suggests that this compound could be a candidate for future screening and investigation. nih.govnih.gov However, without dedicated research, its potential efficacy against tuberculosis remains speculative.

Bioactive Chemical Agent Explorations for Research Use

The exploration of this compound as a bioactive chemical agent for research purposes is an area with limited published findings. The compound is commercially available from various chemical suppliers, indicating its accessibility for research applications. researchgate.net Generally, naphthanilide derivatives are recognized for their diverse biological activities, and as such, are utilized as scaffolds in the synthesis of new bioactive molecules. mdpi.com The specific utility of this compound as a biochemical probe, enzyme inhibitor, or other research tool has not been a significant focus of published studies to date. Its structural characteristics, however, may present opportunities for its use in the development of new chemical entities for biological investigation.

Materials Science and Advanced Applications Research

Development of Functional Dyes and Pigments for Advanced Materials

3-Hydroxy-3'-nitro-2-naphthanilide is a key intermediate in the synthesis of azoic dyes, which are formed directly on the fiber by coupling a diazotized amine with a naphthol component. specialchem.com This in-situ formation results in water-insoluble pigments with good fastness properties, making them suitable for dyeing cellulosic fibers like cotton, as well as for creating organic pigments for other applications. researchgate.nettestextextile.com

The color stability and lightfastness of textiles dyed with Naphthol AS-BS are critical performance indicators. These properties are not solely dependent on the dye molecule itself but are significantly influenced by the choice of the diazo component it is coupled with, the dyeing process, and the presence of after-treatments.

Research Findings on Fastness Properties:

The fastness properties of dyeings on cotton using Naphthol AS-BS (Azoic Coupling Component 17) as the coupling agent have been systematically evaluated. The lightfastness, which describes the resistance to fading upon exposure to light, and other fastness properties like resistance to washing, rubbing, and perspiration, are crucial for the longevity of the colored textile. The lightfastness is typically rated on the Blue Wool Scale, where a higher number indicates better fastness. specialchem.com

The fastness to washing for azoic combinations on cotton is generally very good to excellent, provided that any loosely adhering pigment particles are carefully removed from the fiber surfaces. specialchem.com However, the rubbing fastness can be a point of concern due to the surface deposition of the pigment. ijsrp.org

The lightfastness of dyes can be improved through various strategies. For azo dyes, introducing strong electron-withdrawing groups in the ortho position of the azo group can reduce the electron cloud density of the azo nitrogen atom, enhancing its photo-oxidative stability. utstesters.com Additionally, the application of UV absorbers and antioxidants to the dyed fabric has been shown to improve lightfastness. edi-info.ir For instance, treating reactive dyed cotton with antioxidants like Vitamin C or UV absorbers such as 2-hydroxybenzophenone (B104022) can enhance the lightfastness of the material. edi-info.ir The dyeing depth also plays a role; a greater concentration of dye leads to larger aggregate particles on the fabric, which in turn reduces the proportion of dye exposed to air and light, thereby increasing lightfastness. utstesters.com

Below is a table summarizing the fastness properties of Naphthol AS-BS when coupled with different diazo components (color bases) on cotton:

| Color Base Coupled with Naphthol AS-BS | Light Fastness (Light Shade) | Light Fastness (Deep Shade) | Rubbing Fastness (Dry) | Rubbing Fastness (Wet) | Ironing Fastness | Oxygen Bleaching Fastness | Chlorine Bleaching Fastness |

| Red B | 4 | 4-5 | 4-5 | 2-3 | 4 | 1 | 4-5 |

| Red RL | 3 | 4 | 4-5 | 2 | 2 | 1 | 3-4 |

| Red ITR | 3 | 4 | 4-5 | 4 | 1-2 | 2-3 | 4 |

| Red RC | 4 | 4 | 4-5 | 3 | 2-3 | 1-2 | 4-5 |

| Scarlet G | 3-4 | 4 | 4-5 | 3 | 4 | 2 | 4-5 |

| Blue BB | 4 | 4-5 | 3-4 | 3 | 4 | 3-4 | 3-4 |

Data sourced from available supplier specifications. researchgate.net

Integration in Sensing Technologies

The structural characteristics of naphthanilide derivatives, including the presence of hydroxyl and amide groups, make them interesting candidates for the development of chemical sensors. These functional groups can act as binding sites for specific ions or molecules, leading to a detectable change in the compound's optical properties, such as color or fluorescence.

While specific research on this compound as a colorimetric sensor is not widely published, the broader class of naphthol and naphthalimide derivatives has shown significant promise in this area. Colorimetric sensors operate on the principle of a visible color change upon interaction with an analyte, allowing for "naked-eye" detection. sci-hub.se

Research Findings on Related Compounds:

Anion Sensing: Researchers have synthesized ortho-phenylazonaphthol compounds where the hydroxyl group is protected. In the presence of certain anions, this protecting group is removed, leading to the formation of an azohydrazone tautomer and a distinct color change. nih.gov Other naphthalimide derivatives have been developed as reusable colorimetric and fluorescent sensors for fluoride (B91410) ions, where the interaction with the fluoride ion causes a deprotonation of a hydrazone moiety, resulting in a significant color shift. edi-info.irnih.gov

Cation Sensing: Naphthol-derivative azo dyes have been utilized as optical sensors for the detection of Co2+ ions. researchgate.net Similarly, 1-amino-2-naphthol-4-sulfonic acid functionalized silver nanoparticles have been used for the colorimetric detection of Cd2+ ions. springerprofessional.de The design of these sensors often relies on the chelation of the metal ion by the functional groups on the naphthol structure, which in turn alters the electronic properties and, therefore, the color of the molecule.

These examples demonstrate the potential of the naphthanilide scaffold in designing selective and sensitive colorimetric sensors for a variety of ions. The 3-hydroxy and nitro groups on this compound could potentially serve as binding and signaling moieties for specific ions, a subject ripe for further investigation.

Research into Novel Polymeric or Composite Materials Incorporating Naphthanilide Structures

The incorporation of dye molecules into polymers and composites is a strategy to create functional materials with combined properties, such as coloration, enhanced stability, and specific optical or electronic characteristics.

Research Findings:

One approach to creating such materials is to synthesize polymerizable versions of dye molecules. A study has detailed the synthesis of phenylazo-2-hydroxynaphthalenes containing unsaturated acrylate (B77674) groups. These monomers were then copolymerized with styrene. The resulting polymers retained their color after multiple purification steps, indicating that the pigment was chemically bound to the polymer chain. This method prevents issues like pigment migration that can occur when dyes are simply mixed with a polymer matrix. sci-hub.se

Another area of application is in the formulation of inks for printing, which often involves polymeric binders. A patent describes the use of Naphthol AS pigment mixtures in curable inkjet printing inks. trea.com These inks contain a pigment composition, a carrier polymer, and other additives. The polymer serves to bind the pigment to the substrate upon curing.

Furthermore, research into the synthesis of new polymers with naphthyl groups has been conducted in the context of organic electronics. For instance, new p-type polymers with a naphthodithiophene unit have been synthesized and shown to have high thermal stability and good charge carrier mobility, making them suitable for organic thin-film transistors. acs.org While not directly involving this compound, this research highlights the utility of incorporating naphthalene-based structures into polymers for advanced electronic applications.

Application in Electro-optical Devices and Ink-jet Printers (General Azo Dye Context)

Azo dyes and pigments, the class of compounds to which the derivatives of this compound belong, are widely used in various advanced technologies, including electro-optical devices and inkjet printing, due to their strong absorption in the visible spectrum and their chemical versatility.

Electro-optical Devices:

Azo dyes can be incorporated into liquid crystal displays and other electro-optical devices. Their ability to align with liquid crystal molecules and their response to electric fields can be exploited to modulate light. For example, azo dye-doped cholesteric liquid crystal composites have been investigated for use in light shutter devices. researchgate.net The electrical and optical properties of thin films of azo dyes are also of interest for applications such as photoconductors and in optical data storage. ict-tex.eu

Ink-jet Printers:

In the realm of inkjet printing, pigments are often preferred over dyes due to their superior lightfastness and water resistance. Azo pigments, including those derived from Naphthol AS compounds, are used in the formulation of inkjet inks. The performance of these inks is highly dependent on the chemical composition, including the pigment, dispersants, binders, and solvents.

The formulation of a pigmented inkjet ink requires careful optimization of several parameters:

| Ink Property | Importance in Inkjet Printing | Typical Range for Aqueous Inks |

| Viscosity | Affects jetting reliability and drop formation. | 2-5 cP |

| Surface Tension | Influences droplet formation, wetting of the substrate, and bleed control. | 20-50 mN/m |

| Particle Size | Crucial to prevent nozzle clogging and to achieve high color strength and gloss. | < 150 nm |

| pH | Affects the stability of the pigment dispersion and interaction with the substrate. | 7-9 |

Data compiled from various sources on inkjet ink formulation. umt.edu.pkgoogle.com

Patents describe the use of Naphthol AS pigment mixtures in both water-based and solvent-based inkjet inks. trea.com The fine dispersion of these pigments is essential to prevent nozzle blockage and to achieve high transparency and the desired hue. trea.com The formulation often includes polymeric dispersants and binders to ensure the stability of the pigment in the ink and its adhesion to the printing medium.

Environmental Fate and Degradation Research

Biodegradation Studies of Naphthanilide and Related Nitroaromatic Compounds

The biodegradation of nitroaromatic compounds is a key area of research, as it offers a potential avenue for the natural attenuation and bioremediation of contaminated sites. cswab.org Microorganisms have evolved diverse strategies to utilize these compounds as sources of carbon, nitrogen, and energy. asm.orgnih.gov

Identification of Microorganisms Involved in Degradation Pathways

A variety of microorganisms, including bacteria and fungi, have been identified as capable of degrading nitroaromatic compounds. nih.govdp.tech These microbes employ different enzymatic systems to initiate the breakdown of these molecules.

Under anaerobic conditions, bacteria such as Desulfovibrio and Clostridium species can reduce the nitro group to an amino group. nih.govdp.tech Aerobic bacteria, on the other hand, can utilize nitroaromatic compounds as growth substrates. dp.tech Some bacteria can remove the nitro group through oxidative or reductive pathways. nih.gov Fungi, like Phanerochaete chrysosporium, have also demonstrated the ability to degrade and even mineralize complex nitroaromatic compounds. nih.govdp.tech

Specific bacterial strains identified in the degradation of various nitroaromatic compounds include:

Pseudomonas putida asm.org

Arthrobacter protophormiae asm.org

Burkholderia cepacia asm.org

Enterobacter agglomerans asm.org

Interactive Table: Microorganisms Involved in Nitroaromatic Compound Degradation

| Microorganism Kingdom | Genus/Species | Degradation Capability | Reference |

| Bacteria | Desulfovibrio spp. | Anaerobic reduction of nitro groups | nih.gov |

| Bacteria | Clostridium spp. | Anaerobic reduction and degradation | nih.gov |

| Bacteria | Pseudomonas putida | Growth on and mineralization of nitroaromatics | asm.org |

| Bacteria | Arthrobacter protophormiae | Degradation of o-nitrobenzoate | asm.org |

| Bacteria | Burkholderia cepacia | Degradation of 4-nitrocatechol | asm.org |

| Fungi | Phanerochaete chrysosporium | Mineralization of dinitrotoluene and trinitrotoluene | nih.govdp.tech |

Influence of Molecular Structure and Substituents on Biodegradability

The molecular structure of a nitroaromatic compound significantly influences its susceptibility to biodegradation. The electron-withdrawing nature of the nitro group, combined with the stability of the aromatic ring, makes these compounds resistant to oxidative degradation. asm.orgnih.gov

The position of the nitro group and the presence of other substituents on the aromatic ring affect the rate and pathway of degradation. nih.govoup.com For instance, the rate of nitro group reduction is influenced by other groups in the para position, with the following general trend for increasing reduction rate: NH2 < OH < H < CH3 < COOH < NO2. oup.com Increased cyclization and branching in related compounds like naphthenic acids have been shown to decrease biodegradability. researchgate.net This suggests that the complex structure of 3-hydroxy-3'-nitro-2-naphthanilide, with its multiple rings and substituents, may contribute to its persistence in the environment.

Metabolic Transformation by Biological Systems

In biological systems, including mammals, nitroaromatic compounds undergo metabolic transformations that can alter their biological activity.

Enzymatic Reduction of Nitroaromatic Compounds in Mammalian Systems

In mammals, the reduction of nitroaromatic compounds is a critical metabolic pathway. nih.gov This process is catalyzed by a variety of enzymes known as nitroreductases, which are found in various tissues. amazonaws.comresearchgate.net These enzymes can reduce the nitro group to nitroso, hydroxylamino, and finally amino derivatives. nih.govamazonaws.com

Key mammalian enzymes involved in nitroreduction include:

Cytochrome P-450 amazonaws.com

NADPH cytochrome C reductase amazonaws.com

Cytochrome b5 amazonaws.com

DT-diaphorase amazonaws.com

Xanthine oxidase amazonaws.com

Aldehyde oxidase amazonaws.com

These enzymes are located in both the microsomal and soluble fractions of tissue homogenates. amazonaws.com The reduction of the nitro group is a stepwise process, and the resulting intermediates, particularly the hydroxylamine (B1172632) derivatives, can be reactive and may interact with cellular macromolecules. oup.com

Role of Gastro-Intestinal Microorganisms in Nitro Group Reduction and Metabolite Formation

The microorganisms residing in the gastrointestinal tract play a significant role in the metabolism of nitroaromatic compounds. oup.comnih.gov The gut flora possesses a wide array of nitroreductase enzymes that can efficiently reduce the nitro groups of ingested compounds. oup.comnih.gov

Studies have demonstrated that the gut microbiota can influence the metabolic activation of nitroarenes. nih.gov For compounds that are slowly absorbed from the gastrointestinal tract, there is a greater extent of reduction by the gut flora before absorption. amazonaws.com This microbial metabolism can lead to the formation of metabolites that may have different toxicological profiles than the parent compound. For example, the reduction of nitrazepam by gut bacteria produces a teratogenic metabolite. researchgate.net

Research on Persistent Organic Pollutants (POPs) Context for Nitroaromatics

Many nitroaromatic compounds are recognized as persistent organic pollutants (POPs) due to their resistance to degradation, potential for bioaccumulation, and adverse effects on human health and the environment. nih.govresearchgate.net The U.S. Environmental Protection Agency (EPA) has listed several nitroaromatic compounds as priority pollutants. asm.orgnih.gov